octahydro-1H-indole-1-carboximidamide hydrobromide
Description
Properties
Molecular Formula |
C9H18BrN3 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H |
InChI Key |
NCFUQWZYOTZJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Octahydroindole Core
Cyclization Strategy:
The core structure is typically synthesized via a hemetsberger–knittel indole synthesis or reduction of indole derivatives . For example, a common route involves the reduction of indole-2-carboxylic acids or esters using catalytic hydrogenation under mild conditions to generate the saturated octahydroindole ring system.Key Reagents & Conditions:
Catalytic hydrogenation employing palladium on carbon (Pd/C) or platinum catalysts in ethanol or acetic acid at room temperature or slightly elevated temperatures.
Example:Indole-2-carboxylic acid derivative + H2 (gas) + Pd/C catalyst → Octahydroindole-2-carboxylic acid
Step 2: Conversion to Carboximidamide
Amidation of the Carboxylic Acid:
The carboxylic acid intermediate is activated using coupling agents such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) , followed by reaction with amidine derivatives (e.g., ammonium chloride or amidine salts).-
- Solvent: DMF or DCM
- Temperature: Room temperature to 50°C
- Duration: 4–12 hours
- Example:
Octahydroindole-2-carboxylic acid + amidine derivative + BOP + DIPEA → Carboximidamide derivative
Step 3: Bromination and Salt Formation
Hydrobromide Salt Formation:
The free base or free acid amidine derivative is treated with hydrobromic acid (HBr) in aqueous or alcoholic medium to form the hydrobromide salt.-
- Solvent: Ethanol or water
- Temperature: Reflux or room temperature
- Duration: Several hours to ensure complete salt formation
- Purification: Recrystallization from suitable solvents
Derivatization of Preformed Indole Derivatives
An alternative method involves starting from pre-constructed indole derivatives, followed by functionalization steps to introduce the carboximidamide group.
Step 1: Synthesis of Indole Precursors
Hemetsberger–Knittel Reaction:
Utilized to generate substituted indoles via Knoevenagel condensation of methyl 2-azidoacetate with aldehydes, followed by thermolysis and cyclization.-
- Methyl 2-azidoacetate + substituted benzaldehyde
- Heat or microwave irradiation for cyclization
- Catalysts: None or Lewis acids depending on the protocol
Step 2: Hydrogenation and Reduction
Saturation of the Indole Ring:
Catalytic hydrogenation converts the aromatic indole to the saturated octahydroindole.-
- Catalyst: Pd/C or Raney Nickel
- Solvent: Ethanol or acetic acid
- Temperature: Room temperature to 50°C
Step 3: Functionalization to Carboximidamide
Activation of Carboxylic Acid:
The saturated indole derivative bearing a carboxylic acid group is activated with coupling agents (e.g., BOP, DCC).Amidine Introduction:
Amidine derivatives (e.g., ammonium salts) are coupled to form the carboximidamide moiety.
Step 4: Salt Formation
- Hydrobromide Salt:
The final compound is treated with hydrobromic acid, often in ethanol or acetic acid, under reflux to produce the hydrobromide salt.
Summary of Preparation Data Table
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as titanium(III) chloride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Titanium(III) chloride is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Octahydro-1H-indole-1-carboximidamide hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- CNS Penetration : The saturated octahydro core may enhance blood-brain barrier permeability compared to aromatic indoles like eletriptan .
Biological Activity
Octahydro-1H-indole-1-carboximidamide hydrobromide is a compound derived from the indole structure, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 232.14 g/mol. The presence of the carboximidamide functional group enhances its interaction with biological targets.
Research indicates that octahydro-1H-indole derivatives, including the hydrobromide salt, may function as inhibitors of various ion channels and transporters. Specifically, studies have shown that certain indole carboxamide derivatives can inhibit the Na+/H+ exchanger, which is crucial for maintaining cellular pH and volume homeostasis .
Inhibitory Potency
The inhibitory activity of octahydro-1H-indole derivatives has been assessed through various assays. For instance, modifications at different positions on the indole ring have been correlated with increased potency against specific biological targets. Substitutions at the 2-position of the indole ring have shown significant enhancement in Na+/H+ exchanger inhibition .
Case Study 1: Na+/H+ Exchanger Inhibition
A study conducted on a series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives demonstrated that those with alkyl substitutions at the 1-position exhibited higher in vitro activity. The most potent derivative identified was N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide, which showed remarkable inhibition against the Na+/H+ exchanger .
Case Study 2: Anticancer Potential
Another investigation into the biological activity of octahydro-1H-indoles highlighted their potential as anticancer agents. The compound was tested in vitro against various cancer cell lines, revealing cytotoxic effects that suggest a mechanism involving apoptosis induction and cell cycle arrest. These findings support further exploration into its use as a chemotherapeutic agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
